molecular formula C24H29N5O4 B11416823 N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methoxyphenoxy)acetamide

N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11416823
M. Wt: 451.5 g/mol
InChI Key: GMORUUVRAIKNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole ring, a piperazine moiety, and a methoxyphenoxy group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the piperazine and methoxyphenoxy groups. Common reagents used in these reactions include chloroacetyl chloride, 1-methylpiperazine, and 4-methoxyphenol. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures are also critical due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with different biological targets compared to similar compounds .

Properties

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H29N5O4/c1-17(30)29-12-10-28(11-13-29)15-23-26-21-14-18(4-9-22(21)27(23)2)25-24(31)16-33-20-7-5-19(32-3)6-8-20/h4-9,14H,10-13,15-16H2,1-3H3,(H,25,31)

InChI Key

GMORUUVRAIKNIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.